
Motesanib
Overview
Description
Motesanib is an oral, small-molecule multikinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1–3), platelet-derived growth factor receptor (PDGFR), and Kit receptor tyrosine kinase . It has demonstrated antitumor activity in various cancers, including thyroid cancer, non-small cell lung cancer (NSCLC), breast cancer, and gastrointestinal stromal tumors (GISTs). Clinical trials highlight its ability to inhibit angiogenesis and lymphangiogenesis while showing additive effects when combined with chemotherapy agents like docetaxel or cisplatin .
Preparation Methods
The preparation of AMG 706 involves several synthetic routes and reaction conditions. One of the key steps in its synthesis is the formation of the nicotinamide core structure, which is achieved through a series of chemical reactions. The compound is synthesized using a combination of organic reactions, including nucleophilic substitution, cyclization, and amidation . Industrial production methods for AMG 706 involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AMG 706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are derivatives of the original compound, which can be further modified to enhance its pharmacological properties .
Scientific Research Applications
Clinical Trials and Efficacy
1. Non-Small Cell Lung Cancer (NSCLC)
Motesanib has been evaluated in multiple clinical trials for its efficacy in treating advanced NSCLC. The pivotal Phase 3 MONET1 trial assessed this compound in combination with carboplatin and paclitaxel compared to chemotherapy alone. Although the study did not meet its primary endpoint of overall survival improvement (hazard ratio 0.90; p=0.14), it provided insights into the drug's potential benefits in specific populations, particularly among Asian patients where significant improvements in objective response rate and progression-free survival were observed .
2. Phase 2 Studies
In a Phase 2 study, this compound demonstrated promising results as a first-line therapy for advanced nonsquamous NSCLC when combined with standard chemotherapy regimens. The study explored the role of placental growth factor as a biomarker for treatment efficacy, revealing a correlation between increased levels of this biomarker and overall survival .
3. Advanced Gastrointestinal Stromal Tumors (GIST)
this compound has also been investigated for its effectiveness in patients with imatinib-resistant GISTs. Results indicated acceptable tolerability and modest tumor control, suggesting that this compound may provide therapeutic benefits in this challenging patient population .
Pharmacodynamics and Mechanism of Action
This compound operates through multiple pathways by inhibiting key receptors involved in tumor angiogenesis and growth signaling. Its mechanism includes:
- Inhibition of Vascular Endothelial Growth Factor Receptors : By blocking these receptors, this compound reduces tumor blood supply.
- Impact on Platelet-Derived Growth Factor Receptors : This action may contribute to decreased tumor cell proliferation and migration.
- Potential to Reverse Multidrug Resistance : this compound's ability to interact with ABC transporters suggests it may help overcome resistance mechanisms in various cancers .
Side Effects and Tolerability
The side effects associated with this compound treatment include diarrhea, fatigue, hypothyroidism, hypertension, and anorexia. These adverse effects were noted across various studies but were generally manageable within clinical settings .
Biomarker Development
The exploration of biomarkers for predicting this compound efficacy is ongoing. The placental growth factor has emerged as a candidate biomarker due to its association with treatment response in NSCLC patients . Further studies are required to validate these findings and establish a reliable biomarker profile for patient selection.
Summary Data Table
Study | Cancer Type | Combination Treatment | Primary Endpoint | Results |
---|---|---|---|---|
MONET1 | Non-Small Cell Lung Cancer | This compound + Carboplatin/Paclitaxel | Overall Survival | Did not meet primary endpoint |
Phase 2 NSCLC Study | Non-Small Cell Lung Cancer | This compound + Carboplatin/Paclitaxel | Overall Survival | Positive correlation with PLGF |
GIST Study | Gastrointestinal Stromal Tumor | This compound Monotherapy | Tumor Control | Modest control observed |
Mechanism of Action
The mechanism of action of AMG 706 involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . By inhibiting these receptors, AMG 706 disrupts the signaling pathways that promote angiogenesis and tumor growth . This leads to a reduction in blood vessel formation, increased endothelial cell apoptosis, and ultimately, tumor regression .
Comparison with Similar Compounds
Sunitinib
- Mechanism : Sunitinib inhibits VEGFR, PDGFR, Kit, and FLT3. Both drugs target overlapping pathways, but motesanib has a narrower kinase profile.
- Efficacy :
- Safety : Both drugs cause hypertension and fatigue, but this compound has a lower incidence of severe hand-foot syndrome (1% vs. 10–15% with sunitinib) .
Imatinib
- Mechanism : Imatinib targets BCR-ABL, Kit, and PDGFR. This compound shows superior potency against Kit activation-loop mutants (e.g., Y823D), which are resistant to imatinib (IC₅₀: 77 nM vs. >3,000 nM) .
- Clinical Utility : In GISTs, this compound’s trough plasma concentration (24-hour: 40–60 nM) exceeds the IC₅₀ for most Kit mutants, suggesting broader efficacy than imatinib in imatinib-resistant cases .
Bevacizumab
- Mechanism: Bevacizumab is a monoclonal antibody targeting VEGF-A, whereas this compound blocks VEGF signaling intracellularly.
- Efficacy: In metastatic breast cancer (MBC), bevacizumab + paclitaxel improved progression-free survival (PFS) by 1.0–2.9 months, while this compound + paclitaxel showed a non-significant trend (49% vs. 41% response rate) . In NSCLC, bevacizumab improved overall survival (OS) in phase III trials, whereas this compound failed to show OS benefit except in Asian subgroups (median OS: 20.9 vs. 10.9 months in non-Asians) .
- Safety : this compound has a higher incidence of cholecystitis (2%) compared to bevacizumab .
Erlotinib/Gefitinib
Data Tables
Table 1: Comparative IC₅₀ Values Against Key Targets
Compound | VEGFR2 (nM) | Kit Wild-Type (nM) | Kit V560D (nM) |
---|---|---|---|
This compound | 2 | 36 | 5 |
Sunitinib | 10 | 150 | 20 |
Imatinib | >1,000 | 165 | >1,000 |
Table 2: Clinical Outcomes in Select Trials
Indication | Compound + Regimen | Response Rate (%) | Median PFS (Months) |
---|---|---|---|
NSCLC | This compound + chemo | 34.5* (Asian) | 7.0* (Asian) |
Bevacizumab + chemo | 35.0 | 6.8 | |
MTC | This compound monotherapy | 2 (ORR) | 11.0 |
Sunitinib monotherapy | 12 (ORR) | 9.4 | |
Breast Cancer | This compound + taxane | 56 | Not reported |
Bevacizumab + taxane | 52 | 11.8 |
Discussion of Key Findings
- Unique Mechanisms : this compound’s ABCB1 inhibition may enhance chemotherapy efficacy in MDR settings, a feature absent in bevacizumab or sunitinib .
- Ethnic Disparities: Improved outcomes in Asian NSCLC patients suggest pharmacogenomic factors influencing this compound metabolism .
- Safety Profile : Higher rates of hypertension (27%) and cholecystitis (2%) distinguish this compound from other TKIs .
Biological Activity
Motesanib (AMG 706) is a potent multikinase inhibitor that has garnered attention for its biological activity in the treatment of various cancers. This article delves into the compound's mechanisms, clinical efficacy, and its role in overcoming drug resistance, supported by data tables and case studies.
This compound primarily targets multiple receptor tyrosine kinases, including:
- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Stem Cell Factor Receptor (c-Kit)
These targets are critical in angiogenesis and tumor growth. This compound's inhibition of these pathways leads to reduced tumor vascularization and growth, making it a valuable therapeutic agent in oncology.
Preclinical Studies
In preclinical models, this compound demonstrated significant antitumor activity:
- Breast Cancer : In xenograft models, this compound led to dose-dependent reductions in tumor growth and viable tumor fractions. When combined with docetaxel or tamoxifen, the efficacy was significantly enhanced compared to monotherapy .
- Non-Small Cell Lung Cancer (NSCLC) : this compound showed promising results in reversing multidrug resistance (MDR) by inhibiting the efflux activity of the ABCB1 transporter, which is often overexpressed in various cancers .
Table 1: Summary of Preclinical Efficacy
Cancer Type | Study Model | Effect of this compound |
---|---|---|
Breast Cancer | MDA-MB-231, MCF-7 | Significant tumor reduction |
Non-Small Cell Lung | Xenograft models | Overcame MDR via ABCB1 inhibition |
Thyroid Cancer | Xenograft models | Induced tumor regression |
Colorectal Cancer | Xenograft models | Reduced angiogenesis and tumor size |
Clinical Trials and Findings
This compound has been evaluated in several clinical trials with varying outcomes:
- Phase II Studies : In a study involving Japanese patients with advanced NSCLC, this compound showed a manageable safety profile with some patients achieving stable disease .
- Phase III MONET-A Study : This trial aimed to assess this compound combined with paclitaxel and carboplatin but did not meet its primary endpoint of progression-free survival. However, significant findings were noted in specific subpopulations .
- Combination Therapies : this compound has been shown to enhance the efficacy of radiation therapy in certain tumor types. In combination with radiation, it produced additive effects on tumor growth inhibition .
Table 2: Summary of Clinical Trial Findings
Trial Phase | Study Population | Treatment Regimen | Outcome |
---|---|---|---|
Phase II | Japanese NSCLC patients | This compound + Chemotherapy | Safe; some stable disease observed |
Phase III | Advanced NSCLC patients | This compound + Paclitaxel/Carboplatin | Did not meet primary endpoint |
Combination | Various cancers | This compound + Radiation | Enhanced antitumor effects |
Case Studies
Several case studies have highlighted this compound's potential:
- A patient with advanced thyroid cancer showed a partial response after treatment with this compound combined with standard chemotherapy.
- In a cohort of breast cancer patients, those receiving this compound alongside conventional therapies experienced improved outcomes compared to historical controls.
Q & A
Q. What is the molecular mechanism of action of motesanib, and how does it differ from other multi-kinase inhibitors?
This compound is an oral inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). Its selectivity profile distinguishes it from other tyrosine kinase inhibitors (TKIs) like sunitinib or sorafenib. Preclinical studies demonstrate potent inhibition of angiogenesis via VEGFR-2 (IC₅₀ = 8 nM) and direct anti-tumor effects in medullary thyroid cancer (MTC) xenografts by suppressing Ret phosphorylation . Unlike imatinib, this compound also inhibits imatinib-resistant Kit mutants (e.g., Y823D and D816H), broadening its applicability in resistant cancers .
Q. How do phase II clinical trial designs for this compound address efficacy endpoints in advanced thyroid cancer?
In a phase II trial (N=91) for progressive/metastatic MTC, this compound (125 mg/day) was evaluated using a primary endpoint of objective response rate (ORR) by independent review. Secondary endpoints included progression-free survival (PFS), duration of response, and biomarker analysis (e.g., serum calcitonin). The study reported a 2% ORR (95% CI: 0.3–7.7%) but noted 81% stable disease (SD), with median PFS of 48 weeks. This design emphasizes durable disease control over high response rates, reflecting the challenge of achieving tumor regression in MTC .
Properties
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
Record name | Motesanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-69-1 | |
Record name | Motesanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Motesanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motesanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Motesanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTESANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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